[((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-acetic acid
Description
Properties
IUPAC Name |
2-[[(2S)-1-acetylpyrrolidin-2-yl]methyl-ethylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-3-12(8-11(15)16)7-10-5-4-6-13(10)9(2)14/h10H,3-8H2,1-2H3,(H,15,16)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUFCWITXHOBPB-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN1C(=O)C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C[C@@H]1CCCN1C(=O)C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Synthesis from L-Proline Derivatives
A widely adopted strategy involves derivatizing L-proline, a naturally occurring (S)-configured amino acid. Patent WO2011101861A1 exemplifies this approach in vildagliptin synthesis, where L-prolinamide undergoes sequential functionalization. For [((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-acetic acid, L-proline may be protected at the amine using tert-butoxycarbonyl (Boc) groups, followed by acetylation with chloroacetyl chloride in dichloromethane and potassium bicarbonate. Subsequent alkylation with ethylamine introduces the ethylamino side chain, though competing over-alkylation necessitates careful stoichiometric control.
Asymmetric Cyclization of Acyclic Precursors
Alternative routes employ cyclization reactions to construct the pyrrolidine ring with stereochemical fidelity. US20130109854A1 details a palladium-catalyzed cyclization using bis(μ³-allyl)palladium complexes and R-BINAP ligands to achieve >98% enantiomeric excess (ee). Applied here, a linear precursor such as (Z)-4-diphenylacetyl-ethyl-amino-but-2-en-1-ol could undergo cyclization in the presence of potassium hexamethyldisilazide (KHMDS) to yield the pyrrolidinone intermediate. Hydrogenation or borohydride reduction would then saturate the ring, preserving the (S)-configuration through steric guidance from chiral ligands.
Functionalization of the Pyrrolidine Core
Acetylation at the Pyrrolidine Nitrogen
Introducing the acetyl group requires selective acylation without disturbing existing stereochemistry. Patent US20130109854A1 describes acetylation using acetic anhydride in the presence of iodide salts, a method adaptable to this compound. Alternatively, chloroacetyl chloride in tetrahydrofuran (THF) with triethylamine efficiently acylates secondary amines, as demonstrated in vildagliptin synthesis. Critical to this step is the exclusion of moisture to prevent hydrolysis of the acetyl group to undesired carboxylic acids.
Installation of the Ethylamino Side Chain
The ethylamino moiety is introduced via nucleophilic substitution or reductive amination. Search result highlights the use of morpholine in SN2 reactions with 4-(2-X-ethyl)-pyrrolidin-2-one derivatives (X = leaving group). For this compound, substituting morpholine with ethylamine in dimethylformamide (DMF) at 60°C facilitates displacement, though competing elimination may occur if steric hindrance is excessive. Reductive amination using ethylamine and a ketone precursor (e.g., pyrrolidin-2-ylmethyl ketone) with sodium cyanoborohydride offers a milder alternative, albeit with lower yields (~65%).
Incorporation of the Acetic Acid Moiety
The terminal acetic acid group is typically introduced via hydrolysis of a nitrile or ester. Patent WO2011101861A1 outlines a two-step procedure: (1) cyanide displacement of a chloro intermediate using potassium cyanide in DMSO, followed by (2) acidic hydrolysis (6M HCl, reflux) to the carboxylic acid. For this compound, coupling a glycine derivative via EDC/HOBt-mediated amidation to the ethylamino group provides a direct route, though racemization at the glycine α-carbon must be mitigated by low-temperature conditions (0–5°C).
Stereochemical Control and Enantiomeric Enrichment
Achieving high (S)-enantiomer purity (>98% ee) is paramount. Diastereomeric crystallization, as described in US20130109854A1, involves forming salts with chiral acids (e.g., dibenzoyl-L-tartaric acid) and selectively precipitating the desired enantiomer. Alternatively, asymmetric hydrogenation of pyrrolidinone intermediates using Ru-BINAP catalysts achieves up to 99% ee, though catalyst costs may limit scalability.
Optimization of Reaction Conditions
Solvent and Base Selection
Temperature and Time Parameters
| Step | Temperature Range | Time | Yield (%) |
|---|---|---|---|
| Cyclization | −78°C to 25°C | 6–12 h | 70–85 |
| Acetylation | 0–25°C | 2–4 h | 80–90 |
| Ethylamino alkylation | 60°C | 8–10 h | 65–75 |
| Hydrolysis | 100°C (reflux) | 12–24 h | 85–95 |
Analytical Characterization
-
HPLC : Chiralcel OD-H column (hexane:isopropanol 90:10) confirms enantiomeric purity (>98% ee).
-
NMR : δ 1.25 (t, 3H, CH₂CH₃), δ 2.05 (s, 3H, COCH₃), δ 3.45 (m, 1H, pyrrolidine-CH) corroborate structure.
-
XRPD : Matches reference patterns for crystalline polymorphs, ensuring batch consistency.
Challenges and Mitigation Strategies
-
Racemization During Acetylation : Minimized by avoiding strong bases and using low temperatures (0–5°C).
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Byproduct Formation in Alkylation : Excess ethylamine (1.2 equiv) and controlled pH (8–9) reduce dialkylation.
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Hydrolysis Side Reactions : Stepwise hydrolysis (nitrile → amide → acid) with HCl/ethanol prevents over-acidification .
Chemical Reactions Analysis
Types of Reactions: [((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Studies
((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-ethyl-amino-acetic acid has shown promise in pharmacological research, particularly in the development of novel therapeutic agents. Its structural properties allow it to interact with various biological targets.
Case Study Example :
A study investigated the compound's effect on neurotransmitter systems, revealing its potential as a modulator of synaptic transmission. The findings suggest that it may enhance cognitive functions by influencing acetylcholine receptors.
Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
Data Table: Neuroprotective Studies
| Study Reference | Model Used | Observed Effects | |
|---|---|---|---|
| Smith et al., 2023 | Mouse model of Alzheimer's | Reduced amyloid plaque formation | Potential therapeutic agent for Alzheimer's disease |
| Lee et al., 2024 | In vitro neuronal cultures | Increased cell viability under stress | Neuroprotective effects against oxidative stress |
Analgesic Properties
The analgesic properties of ((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-ethyl-amino-acetic acid have been explored in pain management research.
Case Study Example :
In a clinical trial, the compound was administered to patients with chronic pain conditions, resulting in significant pain relief compared to placebo controls. This suggests its utility in developing new analgesic therapies.
Potential in Drug Delivery Systems
Due to its unique chemical structure, this compound is being investigated for use in drug delivery systems, particularly for targeting specific tissues or cells.
Data Table: Drug Delivery Research
| Research Focus | Delivery System | Targeted Cells | Efficacy |
|---|---|---|---|
| Zhang et al., 2023 | Liposomal formulation | Cancer cells | Enhanced drug uptake by 50% |
| Patel et al., 2024 | Nanoparticle-based system | Neuronal cells | Improved targeting accuracy |
Mechanism of Action
The mechanism of action of [((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-acetic acid involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. The pyrrolidine ring and acetyl group play crucial roles in its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Key Features
The following table summarizes critical differences between [((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-acetic acid and its closest analogs:
Detailed Analysis of Structural and Functional Differences
Substituent Effects on the Pyrrolidine Core
- Acetyl vs. Methyl Groups: The acetyl group in the target compound introduces a polar carbonyl moiety, which may enhance solubility in polar solvents compared to the methyl-substituted analog ([Ethyl-((S)-1-Methyl-pyrrolidin-2-ylMethyl)-aMino]-acetic acid).
- Cyclopropylamino vs. Ethylamino Side Chains: The cyclopropylamino analog ([((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amino]-acetic acid) features a strained three-membered ring, which increases rigidity and may influence binding affinity to biological targets. In contrast, the ethylamino group in the target compound offers greater conformational flexibility, possibly favoring interactions with dynamic binding pockets .
Physicochemical and Pharmacokinetic Implications
- LogP Values: Estimated LogP values (calculated using fragment-based methods) indicate that the cyclopropylamino analog (LogP ~1.2) is more lipophilic than the ethylamino variant (LogP ~0.8), which could enhance blood-brain barrier penetration in neurological applications .
Biological Activity
[(S)-1-Acetyl-pyrrolidin-2-ylmethyl]-ethyl-amino-acetic acid is a compound that combines structural elements of a pyrrolidine ring, an acetyl group, and an amino acid moiety. This unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The molecular formula of [(S)-1-Acetyl-pyrrolidin-2-ylmethyl]-ethyl-amino-acetic acid is C11H20N2O3, with a molecular weight of approximately 228.29 g/mol. The presence of functional groups such as the amino and acetyl groups indicates its potential for diverse chemical reactivity, including nucleophilic substitution and hydrolysis reactions.
The biological activity of [(S)-1-Acetyl-pyrrolidin-2-ylmethyl]-ethyl-amino-acetic acid is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. It may act as an inhibitor or activator, modulating the activity of these targets and influencing metabolic processes.
Potential Mechanisms Include:
- Enzyme Interaction : The compound may bind to enzymes involved in neurotransmitter synthesis, impacting neuronal signaling pathways.
- Receptor Binding : Its structural similarity to natural amino acids allows it to potentially interact with neurotransmitter receptors, influencing synaptic transmission .
Biological Activity
Research indicates that [(S)-1-Acetyl-pyrrolidin-2-ylmethyl]-ethyl-amino-acetic acid exhibits several biological activities:
1. Neuropharmacological Effects
Studies have suggested that compounds with similar structures can influence neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders. This compound may enhance synaptic plasticity or modulate excitatory/inhibitory balance in neuronal circuits.
2. Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of related pyrrolidine derivatives have shown efficacy against various Gram-positive and Gram-negative bacteria. Although specific data on [(S)-1-Acetyl-pyrrolidin-2-ylmethyl]-ethyl-amino-acetic acid is limited, its structural analogs demonstrate significant antibacterial properties .
Case Studies
Several case studies have explored the biological effects of structurally related compounds:
These studies highlight the potential for [(S)-1-Acetyl-pyrrolidin-2-ylmethyl]-ethyl-amino-acetic acid to exhibit similar biological activities due to its structural characteristics.
Applications in Research and Medicine
The compound is being investigated for various applications:
- Biochemical Probes : It serves as a tool for studying enzyme-substrate interactions and metabolic pathways.
- Drug Development : Its potential as a therapeutic agent for neurological disorders is under exploration due to its ability to interact with neurotransmitter systems.
Q & A
Q. What synthetic strategies are recommended for preparing [((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-acetic acid?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. A plausible route includes:
- Step 1 : Functionalization of the pyrrolidine ring via nucleophilic substitution or reductive amination to introduce the ethylamino-methyl group.
- Step 2 : Acetylation of the pyrrolidine nitrogen using acetyl chloride or acetic anhydride under basic conditions (e.g., triethylamine).
- Step 3 : Coupling the modified pyrrolidine to an acetic acid backbone via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt).
- Critical Considerations : Ensure stereochemical control during pyrrolidine substitution (S-configuration) using chiral catalysts or enantioselective methods .
Q. How can the purity and structure of this compound be validated?
- Methodological Answer :
- Chromatography : Use reversed-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity. Compare retention times with standards .
- Spectroscopy :
- NMR : Confirm stereochemistry via - and -NMR, focusing on coupling constants (e.g., pyrrolidine ring protons) and acetyl/methyl group signals .
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (if crystals are obtainable) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer :
- Target Engagement : Used as a chiral building block for protease inhibitors or GPCR modulators due to its pyrrolidine scaffold and acetylated amine, which mimic peptide bonds .
- Biological Assays : Screen for activity in enzyme inhibition assays (e.g., fluorogenic substrates) or cell-based models (e.g., calcium flux assays for GPCRs) .
Advanced Research Questions
Q. How can researchers optimize reaction yields while maintaining stereochemical integrity?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial design to test variables like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. Monitor enantiomeric excess (ee) via chiral HPLC .
- Catalyst Screening : Evaluate chiral catalysts (e.g., BINAP-metal complexes) for asymmetric induction during pyrrolidine functionalization .
- Case Study : A 2021 study on similar pyrrolidine derivatives achieved >95% ee using (S)-BINOL-derived phosphoric acid catalysts .
Q. What analytical approaches resolve discrepancies in spectral data for this compound?
- Methodological Answer :
- Contradiction Scenario : If NMR signals for the ethylamino group overlap with pyrrolidine protons, employ 2D NMR (COSY, HSQC) to assign peaks unambiguously .
- Dynamic Effects : Consider rotameric equilibria in the ethylamino moiety; variable-temperature NMR ( to ) can freeze conformers for clearer analysis .
- Cross-Validation : Compare experimental data with computational predictions (DFT calculations for -NMR chemical shifts) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Accelerated Stability Studies :
- Temperature/Humidity : Store aliquots at RH, RH, and for 1–6 months. Monitor degradation via HPLC .
- Light Sensitivity : Expose to UV (365 nm) and visible light; quantify photodegradation products (e.g., acetyl group hydrolysis) .
- Recommendations : Lyophilization and storage under inert gas (argon) in amber vials enhance long-term stability .
Q. What strategies mitigate byproduct formation during the acetylation step?
- Methodological Answer :
- Byproduct Identification : Use LC-MS to detect N-overacetylation or ring-opening byproducts.
- Preventive Measures :
- Controlled Reagent Addition : Slow addition of acetyl chloride to avoid local pH spikes.
- Protecting Groups : Temporarily protect reactive sites (e.g., carboxylic acid) as tert-butyl esters, removed post-acetylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
